Product packaging for Fluorescent brightener 47(Cat. No.:CAS No. 34087-70-2)

Fluorescent brightener 47

Cat. No.: B12747021
CAS No.: 34087-70-2
M. Wt: 922.8 g/mol
InChI Key: NUZHPNDBIKHZOQ-MBCFVHIPSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent Brightener 47 (C.I. 460472, CAS Registry Number: 34078-70-2) is a stilbene and naphthalene-triazole-based chemical compound with the molecular formula C₃₄H₁₈N₆Na₄O₁₂S₄ and a molecular weight of 922.76 g/mol . Its research value lies in its application for whitening and brightening cellulosic (e.g., cotton), protein-based fibers, and polyamide polymers like nylon, as well as its utility in soap and detergent formulations . The compound functions through a fluorescence mechanism, absorbing invisible ultraviolet light in the 300-400 nm range and re-emitting it as visible blue light in the 420-470 nm range . This emitted blue light compensates for the yellowish cast inherent in many substrates, resulting in a perceived increase in whiteness, brightness, and visual appeal for researchers developing or testing materials . For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H18N6Na4O12S4 B12747021 Fluorescent brightener 47 CAS No. 34087-70-2

Properties

CAS No.

34087-70-2

Molecular Formula

C34H18N6Na4O12S4

Molecular Weight

922.8 g/mol

IUPAC Name

tetrasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonate

InChI

InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

NUZHPNDBIKHZOQ-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Design of Fluorescent Brighteners

Established Reaction Pathways for FBA Core Structures

The synthesis of stilbene-based fluorescent brightening agents like FBA 47 relies on well-established reaction pathways. A key manufacturing method involves a multi-step process that begins with 1,2-Bis(4-amino-2-sulfophenyl)ethene, also known as 4,4'-diamino-stilbene-2,2'-disulfonic acid. This foundational molecule undergoes a double diazotization reaction, followed by coupling with two equivalents of 6-Aminonaphthalene-1-sulfonic acid. dyestuffintermediates.com The resulting intermediate is then oxidized using nitrous acid to form the triazole rings, yielding the final FBA 47 structure. dyestuffintermediates.com

This pathway is a variation of the broader synthetic strategies used for stilbene (B7821643) derivatives, which often employ reactions like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck reaction to form the central carbon-carbon double bond of the stilbene core. nih.gov For more complex structures, such as those containing triazine rings, the synthesis involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with various amines, including the core diaminostilbene disulfonic acid. researchgate.netresearchgate.net

Table 1: Key Reactions in the Synthesis of Stilbene-Based FBA Core Structures

Reaction Type Description Relevance to FBA Synthesis
Diazotization & Azo Coupling Conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction. A foundational step in the synthesis of FBA 47, linking the stilbene core to the naphthalene (B1677914) sulfonic acid moieties. dyestuffintermediates.com
Oxidative Cyclization Formation of a heterocyclic ring (triazole) through an oxidation process. The final key step in the synthesis of FBA 47, creating the naphthalene-triazole system. dyestuffintermediates.com
Wittig Reaction The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. A general and versatile method for creating the stilbene (ethene bridge) core structure. nih.gov

Contemporary Synthetic Strategies for Tailoring FBA Properties

Modern synthetic efforts are focused on fine-tuning the properties of FBAs to enhance their performance in specific applications. These strategies often involve modifying the peripheral groups of the core structure to improve characteristics such as photostability, solubility, and affinity for substrates. For stilbene-triazine derivatives, for example, replacing the remaining chlorine atoms on the triazine rings with various amino, alcohol, or phenol (B47542) groups allows for a high degree of molecular diversity. unishivaji.ac.in

The introduction of specific functional groups can significantly impact the brightener's performance. For instance, incorporating electron-withdrawing and electron-donating groups can enhance the internal charge transfer within the molecule, which is crucial for improving emission properties. researchgate.net Additionally, attaching moieties like those derived from amino acids or phenolic antioxidants can confer additional functionalities, such as improved light fastness or UV protection. researchgate.net

Green Chemistry Approaches in FBA Synthesis and Sustainable Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and FBA synthesis is no exception. researchgate.netmdpi.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govnih.gov Key strategies applicable to FBA synthesis include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids. nih.gov

Catalysis: Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

While specific green synthesis routes for FBA 47 are not extensively detailed in the provided search results, the general principles of green chemistry are being applied to the synthesis of related stilbene and triazine compounds. researchgate.netnih.gov For example, the development of one-pot synthesis and multicomponent reactions simplifies processes and reduces waste. nih.gov

Design and Synthesis of Polymeric and Nanoparticle-Incorporated Fluorescent Brighteners

To address issues like leaching and to enhance durability, FBAs can be incorporated into larger structures such as polymers and nanoparticles. nih.govsemanticscholar.org This can be achieved through two primary methods:

Covalent Incorporation: Synthesizing FBA monomers with polymerizable groups that can be covalently bonded into a polymer backbone. This creates intrinsically fluorescent polymers with high stability. researchgate.net

Encapsulation: Physically entrapping FBA molecules within a polymer or silica (B1680970) nanoparticle matrix. nih.govnih.gov This method protects the FBA from the environment and can prevent aggregation-caused quenching, where high concentrations of dye molecules lead to a loss of fluorescence.

Dye-loaded polymer nanoparticles are particularly promising due to their stability and well-controlled surface properties. nih.gov Techniques such as emulsion polymerization are used to create these fluorescent nanoparticles. nih.govsemanticscholar.org The design of these systems is critical, as factors like the choice of polymer, dye loading, and the use of bulky counterions can significantly impact the brightness and photostability of the final material. semanticscholar.orgchemrxiv.org

Structure-Activity Relationships in FBA Design for Targeted Performance

The effectiveness of a fluorescent brightener is directly tied to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing new FBAs with targeted performance characteristics. For stilbene-based brighteners, several key structural features influence their properties:

The Stilbene Core: The central trans-stilbene (B89595) unit is the primary chromophore responsible for the absorption of UV light and emission of blue light. Maintaining its planarity is essential for high fluorescence efficiency.

Substituents on the Phenyl Rings: The type and position of substituents on the two phenyl rings of the stilbene core modulate the electronic properties, and thus the absorption and emission wavelengths. Sulfonic acid groups (-SO3H), as seen in FBA 47, are critical for imparting water solubility, making the brightener suitable for use in aqueous applications like detergents and paper manufacturing. bund.de

Quantitative Structure-Property Relationship (QSPR) studies have been used to create models that correlate specific structural features (described by parameters like Hammett and Taft constants) with brightening properties, allowing for the predictive design of new, more effective FBAs. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
1,2-Bis(4-amino-2-sulfophenyl)ethene
4,4'-diamino-stilbene-2,2'-disulfonic acid
6-Aminonaphthalene-1-sulfonic acid
Benzene
Cyanuric chloride
Fluorescent Brightener 47
Naphthalene
Nitrous acid
Phenol
Silica
Stilbene
Triazine

Advanced Analytical and Characterization Techniques for Fluorescent Brighteners

Spectroscopic Methods for FBA Elucidation

Spectroscopic techniques are fundamental in the structural elucidation and quantification of fluorescent brightening agents (FBAs). These methods provide insights into the electronic and vibrational characteristics of the molecule, which are essential for confirming its identity and purity.

UV-Visible Absorption Spectroscopy for FBA Quantification

UV-Visible spectroscopy is a primary technique for quantifying FBAs. These compounds are designed to absorb light in the near-UV range (typically 300–400 nm) and re-emit it as visible blue light. amazonaws.com The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For stilbene-based FBAs, the absorption spectrum typically exhibits a strong peak corresponding to the π → π* electronic transition within the conjugated stilbene (B7821643) backbone. By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed using standards of known concentration to determine the concentration of Fluorescent Brightener 47 in a sample.

Table 1: General UV-Visible Absorption Characteristics for Stilbene-Based FBAs

Parameter Typical Range

Fluorescence Spectroscopy for Emission Profiling and Intensity Measurement

Fluorescence spectroscopy is a highly sensitive method used to characterize the emission properties of FBAs. The technique involves exciting the molecule at its absorption maximum and measuring the intensity of the emitted light at longer wavelengths. The resulting emission spectrum is a characteristic fingerprint of the compound.

For compounds like this compound, the emission profile is expected to show a broad band in the blue region of the visible spectrum (around 400–480 nm). amazonaws.com The intensity of this fluorescence is directly proportional to the concentration of the FBA at low concentrations, making this a powerful quantitative tool. The difference between the excitation and emission maxima, known as the Stokes shift, is also a key characteristic.

Table 2: General Fluorescence Emission Characteristics for Stilbene-Based FBAs

Parameter Typical Range
Excitation Wavelength (λex) 300 - 400 nm

Vibrational Spectroscopy (e.g., FT-IR) for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm the molecular structure of FBAs by identifying their functional groups. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. For this compound, characteristic peaks would be expected for the sulfonate groups (S=O stretching), aromatic rings (C=C stretching), and the triazole rings (C=N and N=N stretching). This technique provides a molecular fingerprint that can be used to verify the identity of the compound against a reference spectrum.

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS) for Molecular Characterization and Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar, and thermally labile molecules like this compound. ESI-MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its molecular weight.

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the FBA from a mixture followed by its mass analysis. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental formula of the compound with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the fragmentation pattern.

Table 3: Molecular Properties of this compound

Property Value
Molecular Formula C₃₄H₁₈N₆Na₄O₁₂S₄

Chromatographic Separation Methods for FBA Mixtures

Chromatographic techniques are essential for separating individual FBAs from complex mixtures, such as those found in commercial products or environmental samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., PDA, FLR)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of FBAs. Reversed-phase HPLC, using a C18 column, is commonly employed. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of multiple FBAs in a single run. For the analysis of sulfonated stilbene derivatives like this compound, a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. amazonaws.com

Detection can be achieved using a Photodiode Array (PDA) detector, which provides UV-Visible spectra for each separated component, aiding in their identification. A Fluorescence Detector (FLD) offers higher sensitivity and selectivity for fluorescent compounds. The excitation and emission wavelengths can be set to specifically detect the FBA of interest.

Table 4: General HPLC Parameters for FBA Analysis

Parameter Typical Conditions
Column Reversed-phase C18
Mobile Phase A Aqueous buffer (e.g., ammonium acetate)
Mobile Phase B Organic solvent (e.g., acetonitrile, methanol)

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement from conventional High-Performance Liquid Chromatography (HPLC), offering superior resolution, speed, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. For stilbene derivatives, which encompass a wide range of fluorescent brighteners, UPLC methods are frequently employed for their separation and quantification.

A typical UPLC method for a stilbene-based FBA like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase often consists of a mixture of an aqueous component (like water with an ammonium acetate (B1210297) buffer) and an organic solvent such as acetonitrile or methanol. A fluorescence detector (FLD) is the preferred choice for detection due to the inherent fluorescent properties of these compounds, offering high sensitivity and selectivity. A photodiode array (PDA) detector may be used in tandem to provide spectral data for peak identification and purity assessment. The enhanced resolution of UPLC is particularly beneficial for separating isomers or closely related FBA structures that might be present in commercial products or environmental samples.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for the qualitative analysis of fluorescent brighteners. It is particularly useful for screening purposes, reaction monitoring, and preliminary identification of compounds in a mixture.

For the analysis of stilbene-type optical brighteners, TLC is typically performed on silica (B1680970) gel plates. A suitable mobile phase, often a mixture of organic solvents, is selected to achieve separation based on the polarity of the compounds. After the plate is developed, the separated spots are visualized under UV light. Fluorescent brighteners, by their nature, will appear as bright, fluorescent spots, often with a characteristic bluish glow. The retention factor (Rf) value can be calculated and compared to that of a standard of this compound for identification. TLC is also valuable for assessing the purity of a sample and can be used to quickly optimize solvent systems for more advanced chromatographic techniques like column chromatography or HPLC/UPLC.

Extraction and Sample Preparation Methodologies from Complex Matrices

The extraction and preparation of samples containing this compound from complex matrices such as textiles, paper, or detergents are critical steps to ensure accurate analysis. The choice of method depends on the nature of the matrix and the physicochemical properties of the FBA.

From Textiles and Paper: For solid matrices like textiles and paper, solvent extraction is a common approach. An ultrasonic bath can be used with a suitable solvent, such as a mixture of chloroform (B151607) and ethanol (B145695) or an aqueous solution of N,N-dimethylformamide, to extract the FBA from the fibers. newclothmarketonline.com Another technique is hot-water extraction, which can be effective for water-soluble FBAs. After the initial extraction, the extract may need to be concentrated and cleaned up. Solid-phase extraction (SPE) using a C18 cartridge is a widely used cleanup technique. For sulfonated stilbenes, an ion-pairing reagent is often added to the sample before SPE to improve retention on the nonpolar stationary phase. nih.gov

From Detergents and Waters: For liquid or easily dissolved samples like detergents, a simple dilution with the mobile phase may be sufficient before injection into an HPLC or UPLC system. nih.gov For environmental water samples, where concentrations are typically very low, a pre-concentration step is necessary. Solid-phase extraction is the method of choice for this purpose, allowing for the extraction of FBAs from a large volume of water onto a small cartridge, from which they can then be eluted with a small volume of solvent. nih.gov

Method Validation and Quantification Strategies for FBA Analysis

To ensure the reliability and accuracy of analytical results, any method developed for the quantification of this compound must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity and Range: A calibration curve is generated by analyzing a series of standards of known concentrations. The method is considered linear if the response is directly proportional to the concentration over a defined range. For fluorescent brighteners, calibration curves typically show good linearity with high correlation coefficients (r² > 0.99). nih.gov

Accuracy and Precision: Accuracy is determined by performing recovery studies, where a known amount of the FBA standard is added (spiked) into a blank matrix. The percentage of the spiked amount that is recovered is a measure of the method's accuracy. Recoveries for FWA analysis are generally expected to be high. nih.gov Precision is assessed by analyzing the same sample multiple times to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace analysis of FBAs using techniques like UPLC with fluorescence detection, these limits are typically in the parts-per-billion (µg/L or µg/kg) range. nih.gov

Specificity/Selectivity: This parameter ensures that the analytical signal is only from the analyte of interest and not from other components in the sample matrix. The high selectivity of fluorescence detection is a significant advantage in FBA analysis.

Quantification is typically performed using an external standard method, where the response of the unknown sample is compared to the calibration curve generated from the pure standard of this compound.

Environmental Fate and Ecotoxicological Research Methodologies of Fluorescent Brighteners

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-living processes, such as sunlight.

Photolytic Degradation Kinetics and Pathways in Aquatic Systems

Specific experimental data on the photolytic degradation kinetics, quantum yield, or degradation half-life of Fluorescent Brightener 47 in aquatic systems could not be identified in the reviewed literature.

For the broader class of stilbene-based fluorescent whitening agents, photolysis is recognized as a significant degradation pathway. mst.dkindustrialchemicals.gov.au For example, laboratory studies on other stilbene (B7821643) brighteners, such as FB-71 and FB-220, have reported half-lives to direct photolysis in sunlit water in the range of 3 to 6 hours. industrialchemicals.gov.au However, it is crucial to note that these values are not specific to this compound and may not be representative of its environmental persistence. The rate of photolysis for any compound is dependent on numerous factors, including water clarity, depth, latitude, and the presence of other substances that can act as photosensitizers. industrialchemicals.gov.au Without specific studies, the environmental relevance of photolysis for this compound remains unquantified.

Isomerization and Transformation Products under Environmental Conditions

Detailed research identifying the specific transformation products of this compound resulting from abiotic processes is not available in the public domain.

As a stilbene derivative, this compound has the potential to undergo photoisomerization, converting between its cis and trans isomers upon exposure to ultraviolet radiation. epa.gov This phenomenon is a known characteristic of the stilbene chemical class and can affect the fluorescent properties of the molecule. epa.gov The environmental transformation products resulting from the degradation of other stilbene-based brighteners are known to include cleavage products such as aldehydes and their corresponding carboxylic acids. mst.dk However, no studies have confirmed the formation of these or other transformation products specifically from this compound under typical environmental conditions.

Biotic Transformation and Biodegradation Potential

Biotic transformation refers to the degradation of a chemical by living organisms, primarily microorganisms.

Assessment of Readily and Inherently Biodegradable Components

No standardized studies (e.g., OECD 301 for ready biodegradability or OECD 302 for inherent biodegradability) detailing the biodegradation potential of this compound were found.

Generally, fluorescent whitening agents are considered to have low biodegradability. hashnode.dev Many OBAs are not readily biodegradable, meaning they persist in wastewater treatment processes and the wider environment for extended periods. fineotex.comhashnode.dev A safety data sheet for a product containing a stilbyl-naphthotriazole derivative indicated that the substance was "not readily biodegradable" based on an OECD 301C test, but this data is not explicitly for this compound. chemtel.net Without specific test results, the biodegradability of this compound cannot be definitively classified.

Biotransformation Products and Their Environmental Implications

There is no available information identifying the biotransformation products of this compound. The metabolic pathways by which microorganisms might break down this specific naphthotriazolylstilbene compound have not been documented in the scientific literature.

Environmental Distribution and Partitioning in Aquatic and Terrestrial Systems

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as its affinity for soil, sediment, and water.

No specific data on the soil adsorption coefficient (Koc), partitioning behavior, or bioaccumulation potential for this compound could be located. For the general class of optical brighteners, a primary removal mechanism from the aqueous phase is through adsorption to sewage sludge during wastewater treatment. epa.gov Studies on other brighteners have shown they tend to adsorb strongly to sediment. industrialchemicals.gov.au Due to the lack of empirical data for this compound, its mobility and ultimate fate in aquatic and terrestrial compartments remain unknown. A 1970s report noted a lack of data on the fat-solubility of any brightener molecules, a property that would have a significant bearing on bioaccumulation. epa.gov

Adsorption to Sediments, Soils, and Particulate Matter

Fluorescent brighteners, particularly anionic stilbene derivatives, exhibit a strong tendency to adsorb to solids. This behavior is a critical factor in their environmental distribution. Upon release into wastewater, a significant portion of these compounds is removed from the aqueous phase through adsorption to sewage sludge during wastewater treatment processes.

The adsorption of FBAs to sediments, soils, and particulate matter is influenced by several factors, including the organic carbon content of the solid matrix, pH, and the presence of cations that can form complexes with the anionic FBA molecules. While specific studies on this compound are limited, research on structurally similar stilbene-based FBAs provides insight into their adsorptive behavior. These compounds are known to have a high affinity for cellulosic materials, which contributes to their removal in wastewater treatment plants through association with sludge.

The partitioning of FBAs between water and solid phases is a key area of research. Laboratory batch experiments are commonly used to determine the adsorption and desorption characteristics of these compounds in different types of soils and sediments. These studies help in predicting the concentration of FBAs that may accumulate in benthic environments.

Table 1: Factors Influencing the Adsorption of Stilbene-Type Fluorescent Brighteners

FactorInfluence on AdsorptionResearch Methodology
Organic Carbon Content Higher organic carbon content generally leads to increased adsorption due to hydrophobic interactions.Batch equilibrium studies with soils and sediments of varying organic carbon content.
Clay Content Clay minerals can contribute to adsorption through surface interactions.Sorption experiments using different clay mineral compositions.
pH Affects the surface charge of both the FBA molecule and the adsorbent material, influencing electrostatic interactions.pH-dependent adsorption studies in controlled laboratory settings.
Cation Presence Divalent cations like calcium and magnesium can bridge the anionic FBA and negatively charged surfaces, enhancing adsorption.Adsorption experiments in the presence of varying concentrations of different cations.

Transport and Mobility in Water Bodies and Aquifers

The transport and mobility of this compound and other stilbene-type FBAs in aquatic environments are primarily dictated by their water solubility and their strong affinity for solid particles. Due to their high water solubility, any fraction not adsorbed to solids has the potential to be transported in the water column.

However, the strong adsorption to particulate matter means that a significant portion of the FBA load in rivers and lakes is associated with suspended solids. This association with particles can lead to their deposition in sediments, effectively reducing their mobility in the water column. The resuspension of sediments can, in turn, reintroduce these compounds into the water.

In aquifers, the mobility of FBAs is expected to be low due to the high potential for adsorption to soil and aquifer materials. Their movement would be significantly retarded compared to more mobile, non-adsorbing contaminants. Photodegradation is another crucial process that affects the transport of FBAs in sunlit surface waters. Stilbene-based brighteners can undergo rapid photoisomerization and subsequent degradation upon exposure to sunlight, which limits their persistence and long-range transport in the aqueous phase.

Monitoring Programs and Field Studies of FBA Environmental Presence

Monitoring programs for fluorescent brighteners in the environment often utilize their fluorescent properties for detection. These programs are typically designed to assess the impact of wastewater discharges on receiving water bodies. Fluorometry is a common technique used for the in-situ and laboratory-based detection of FBAs.

Field studies have detected stilbene-type FBAs in rivers, lakes, and coastal waters, often in areas receiving treated or untreated wastewater effluent. The presence of these compounds serves as a chemical marker for anthropogenic inputs. Monitoring of FBA concentrations in water, sediment, and biota helps in understanding their environmental distribution and persistence.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry are employed for the specific quantification of different FBA compounds in environmental samples. These methods allow for the differentiation between various types of brighteners and their degradation products.

Table 2: Methodologies for Monitoring Fluorescent Brighteners in the Environment

MethodologyApplicationAdvantagesLimitations
Fluorometry Rapid screening of water samples for the presence of FBAs.High sensitivity, suitable for in-situ measurements.Potential for interference from naturally occurring fluorescent compounds.
HPLC with Fluorescence Detection Quantification of specific FBA compounds in water and sediment extracts.Good selectivity and sensitivity for target analytes.Requires sample extraction and cleanup.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmatory analysis and identification of FBAs and their degradation products.High specificity and structural elucidation capabilities.Higher cost and complexity of instrumentation.
Passive Sampling Time-integrated monitoring of FBA concentrations in the water column.Provides an average concentration over the deployment period.Requires calibration for quantitative analysis.

Methodologies for Environmental Risk Assessment (ERA) of FBAs

The environmental risk assessment (ERA) for fluorescent brighteners, including compounds like this compound, follows a structured approach that involves evaluating the potential for exposure and the potential for adverse effects on environmental organisms.

The ERA process for detergent ingredients typically includes the following steps:

Hazard Identification: This step involves reviewing the available ecotoxicological data to identify the potential hazards of the substance to aquatic and terrestrial organisms.

Dose-Response Assessment: This involves determining the relationship between the dose or concentration of the substance and the occurrence of adverse effects. Key endpoints include the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Exposure Assessment: This step estimates the Predicted Environmental Concentration (PEC) of the substance in various environmental compartments such as surface water, sediment, and soil. This is often done using mathematical models that consider the substance's usage, release, and fate processes like degradation and adsorption.

Risk Characterization: In this final step, the PEC is compared to the Predicted No-Effect Concentration (PNEC), which is derived from the ecotoxicological data. The ratio of PEC to PNEC (the risk quotient) is used to determine the likelihood of adverse environmental effects.

Advanced Research Applications and Performance Optimization of Fluorescent Brighteners in Materials Science

Enhancement of Optical Properties in Paper and Board Products

In the papermaking industry, achieving high levels of whiteness and brightness is crucial for printing and communication papers. ncsu.edu Stilbene-based OBAs are a cost-effective method to meet these demands. ncsu.edu The effectiveness of these agents is influenced by numerous factors within the complex chemical environment of papermaking.

To achieve the highest possible whiteness and brightness, FBA performance must be optimized. A primary strategy is the application of the FBA at the size press or as a surface coating rather than at the wet end of the papermaking process. researchgate.net This method is more economical and effective as it concentrates the brightener on the paper's surface, maximizing its interaction with light. researchgate.net

The initial brightness of the pulp is a critical factor; a higher starting pulp brightness allows the FBA to be more efficient in achieving a very high final whiteness. ncsu.edu However, there is a saturation point, often called the "greening" or "yellowing" point. Exceeding this concentration of FBA can lead to a dulling or yellowing effect as the molecules begin to absorb visible blue light, counteracting the brightening effect. google.comtiankunchemical.com For tetra-sulfonated OBAs, this plateau effect can diminish brightness gains if the agent is overdosed. google.com Combining different types of OBAs, such as tetra- and hexa-sulfonated stilbenes, in size press formulations can maximize whiteness while mitigating the greening-over effect and reducing costs for high-whiteness paper grades. ncsu.edu

Carrier chemicals are essential for improving the efficiency of FBAs by keeping them on the surface of the paper, thus enhancing their optical effect. sekisui-sc.comsekisui-sc.com Polyvinyl alcohol (PVOH) is widely recognized as a highly effective carrier for optical brighteners, particularly in high-quality coated papers. sekisui-sc.comsekisui-sc.com The mechanism is thought to involve PVOH preventing the penetration of the FBA into the base paper, optimizing its concentration at the surface. sekisui-sc.com Research has shown that using PVOH as a carrier can boost brightness by several units compared to using starch alone. sekisui-sc.comsekisui-sc.com

Carboxymethyl cellulose (B213188) (CMC) is another additive used to improve FBA performance. google.comihpmc.com Studies comparing carrier chemicals have found that CMCs can be more effective carriers for tetra-sulfonated FBAs (like FBA 47), while PVOH is more effective with hexa-sulfonated FBAs. researchgate.netncsu.eduresearchgate.net This difference is attributed to the ionic interactions between the carrier and the FBA; the lower anionic charge of tetra-sulfonated FBAs interacts more favorably with anionic CMCs. ncsu.eduresearchgate.net Formulations combining PVOH, CMC, and other components like sorbitol have been developed to optimize OBA retention and performance in coating and sizing applications. google.com

Table 1: Effect of Carrier Chemicals on FBA Performance in Paper Surface Sizing
FBA TypeCarrier ChemicalObserved Effect on Optical PropertiesReference
Tetra-sulpho FWA (T-FWA)Carboxymethyl Cellulose (CMC)Higher whitening effect compared to PVOH with T-FWA. Attributed to more favorable ionic interactions. ncsu.eduresearchgate.net
Hexa-sulpho FWA (H-FWA)Polyvinyl Alcohol (PVOH)Higher whitening effect compared to CMCs with H-FWA. PVOH improves the surface holdout of the FWA. researchgate.netncsu.eduresearchgate.net
General OBAsPolyvinyl Alcohol (PVOH)Can boost brightness by 4+ units by preventing penetration into the base paper. sekisui-sc.comsekisui-sc.com
General OBAsStarchPrimarily imparts strength; does little to enhance the performance of the OBA itself. sekisui-sc.com

The performance of FBAs is significantly affected by their interaction with other components in the paper furnish. Fillers like precipitated calcium carbonate (PCC) and ground calcium carbonate (GCC), while improving paper brightness on their own, can negatively impact FBA efficiency. ncsu.edu Their high surface area can absorb the FBA, reducing its retention on the pulp fibers. ncsu.edu

Lignin, present in high-yield pulps (HYP), is a major UV light absorber and thus competes with the FBA, reducing its efficiency. ncsu.edu Similarly, titanium dioxide (TiO2), another filler used for opacity and brightness, also absorbs UV light and adversely affects FBA performance. ncsu.edu Cationic additives commonly used in the wet end can also quench the fluorescence of anionic FBAs. researchgate.net Therefore, managing the chemistry of the wet end and size press is crucial for maximizing the effectiveness of Fluorescent Brightener 47.

Functionalization of Textiles and Fibers with FBAs

In the textile industry, FBAs are applied during the finishing process to enhance the whiteness of natural and synthetic fibers, making them appear cleaner and more vibrant. fibre2fashion.comresearchgate.net FBA 47 is suitable for use on cotton, protein fibers like wool, and nylon. dyestuffintermediates.com

The effectiveness of an FBA is highly dependent on the substrate. textilelearner.net Natural fibers like cotton have a strong affinity for anionic, stilbene-based brighteners and can achieve a high level of whiteness. textilelearner.netmasterclass.com Synthetic fibers, on the other hand, vary in their properties. meridianmillhouse.com Polyamide (nylon) can be effectively brightened with stilbene (B7821643) derivatives, while polyester (B1180765) often requires different types of brighteners and application conditions, such as higher temperatures, for good penetration. textilelearner.nettextilelearner.net

The initial whiteness of the fabric before FBA application is a key factor; fabrics must be properly scoured and bleached to remove natural impurities. raytopoba.com Any residual chemicals from bleaching, such as chlorine, must be thoroughly washed out as they can impair the brightener's effect. raytopoba.com The application of FBAs can significantly increase the CIE Whiteness index of cotton fabric from a baseline of around 73-81 to over 140. researchgate.net

Affinity, or substantivity, refers to the attraction between the FBA and the fiber, which influences how well the brightener exhausts from the bath onto the fabric. textilelearner.net Several factors govern this process:

Temperature : For cellulosic fibers like cotton, the optimal exhaustion temperature for stilbene brighteners is typically between 40-60°C. textilelearner.net Higher temperatures can decrease exhaustion. textilelearner.net For synthetics, higher temperatures are often needed to ensure the brightener penetrates the fiber. textilelearner.netraytopoba.com

pH : The pH of the application bath affects the stability, solubility, and affinity of the FBA. textilelearner.net Anionic brighteners used on cotton generally perform best in a pH range of 6-9. raytopoba.com For wool and polyamide, an acidic pH is preferred for better exhaustion. textilelearner.net

Electrolytes : The addition of salts, like sodium sulfate, can increase the rate of exhaustion on cellulosic fibers, especially at lower FBA concentrations. raytopoba.com However, at high concentrations, adding salt can reduce the yellowing point, negatively impacting the final whiteness. raytopoba.com

Substrate Nature : The chemical and physical nature of the fiber itself dictates the affinity. Cotton has a high affinity for water-soluble, anionic stilbene derivatives. textilelearner.nettextilelearner.net

Fastness refers to the durability of the whitening effect against external factors like washing and light exposure. The wash fastness of fluorescent brighteners is often moderate, partly due to their gradual degradation and lack of complete substantivity. textilelearner.net Light fastness is a more significant issue, as the continuous absorption of UV light and emission of visible light leads to the chemical degradation of the FBA molecule. textilelearner.netresearchgate.net This photodegradation can not only cause a loss of the whitening effect but can also contribute to the yellowing of the fabric over time, particularly on protein fibers like wool. textilelearner.netresearchgate.net Stilbene derivatives containing diethanolamine (B148213) and sulfonic acid groups have been shown to exhibit better stability against photodegradation. researchgate.net

Table 2: Key Factors Affecting FBA Affinity and Fastness on Textiles
FactorInfluence on PerformanceReference
Substrate TypeStrong reflectance and affinity on cotton; weaker on viscose and wool. Synthetic fibers absorb strongly in the near-UV region. textilelearner.net
TemperatureOptimal for cotton is 40-60°C; higher temperatures needed for good penetration in synthetic fibers. textilelearner.netraytopoba.com
pH LevelAnionic FBAs (for cotton) are sensitive to acidic conditions. Cationic FBAs (for acrylics) are sensitive to alkaline conditions. textilelearner.netraytopoba.com
Electrolytes (Salts)Can promote and control the rate of exhaustion on cellulosic fibers. raytopoba.com
Light ExposureContinuous absorption/emission of light leads to chemical degradation (poor light fastness), which can cause yellowing. textilelearner.netresearchgate.net
WashingWash fastness is typically fair (~rating 3) due to lack of complete substantivity and gradual degradation. textilelearner.net

Integration of FBAs in Polymer and Plastic Matrices

Fluorescent brightening agents are commonly incorporated into a wide range of polymer and plastic matrices to enhance their aesthetic appeal. The primary function of these additives is to counteract the inherent yellowing of polymers that can occur during processing or due to degradation from exposure to ultraviolet (UV) light. FBAs absorb UV radiation and re-emit it as blue light, which masks the yellow tones and results in a whiter and brighter appearance.

Commonly used FBAs in the plastics industry include compounds from the bis-benzoxazolyl-stilbene and bis-benzoxazolyl-thiophene classes. These are often utilized in thermoplastics such as polyvinyl chloride (PVC), polystyrene (PS), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). The selection of a specific FBA depends on factors like the processing temperature of the polymer, its chemical compatibility with the matrix, and the desired level of whiteness and permanence.

Table 1: General Properties for Integration of FBAs in Plastics

PropertyDescription
Compatibility The FBA should be soluble or finely dispersible in the polymer matrix to avoid issues like blooming or exudation.
Thermal Stability The FBA must be stable at the processing temperatures of the polymer to prevent degradation and loss of fluorescent activity.
Lightfastness The ability of the FBA to resist photodegradation upon prolonged exposure to UV light is crucial for long-term whitening efficacy.
Chemical Resistance The FBA should not react with other additives in the polymer formulation.

Novel FBA Applications Beyond Traditional Whitening

Beyond their conventional use as whitening agents, researchers are exploring the unique photophysical properties of fluorescent brighteners for a range of innovative applications.

Certain fluorescent brighteners have been investigated for their potential to act as photoinitiators in polymerization reactions. dbkgroup.org Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate the polymerization of monomers. sigmaaldrich.comnih.govspectraphotopolymers.comsigmaaldrich.com The use of FBAs as photoinitiators is attractive due to their strong absorption in the UV-A and near-visible light regions, which allows for curing with safer, low-energy light sources like LEDs. dbkgroup.org

Research has shown that some stilbene derivatives, in combination with a co-initiator, can form effective photoinitiating systems for the free-radical polymerization of acrylates. dbkgroup.org However, there is no specific research available that demonstrates the use or effectiveness of this compound as a photoinitiator for polymerization.

The fluorescent properties of FBAs make them suitable candidates for use in anti-counterfeiting and security applications. angtech.comresearchgate.net These compounds can be incorporated into inks, coatings, or even the bulk material of products as covert security features. angtech.com When illuminated with a UV light source, the FBA emits a characteristic fluorescence that can be used to verify the authenticity of a product.

For instance, a related compound, Tinopal OB CO, which is a 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), is recommended for use in printing inks for security and anti-forgery purposes, such as on banknotes. wikipedia.org While this demonstrates the potential of the broader class of fluorescent brighteners in this field, there is no specific information or documented research on the application of this compound (also known by its brand name Tinopal GS) in anti-counterfeiting technologies.

Several fluorescent brighteners have found applications as stains in biological and cellular research due to their ability to bind to specific cellular components and fluoresce brightly under UV excitation. researchgate.netmacschem.us For example, Fluorescent Brightener 28 (also known as Calcofluor White M2R) is widely used to stain chitin (B13524) in the cell walls of fungi, making it a valuable tool for their detection and morphological studies. specialchem.com Another FBA, Tinopal CBS-X, has been shown to be an effective stain for a variety of microorganisms, including bacteria and spores, in flow cytometry applications. researchgate.net

These applications leverage the affinity of certain FBA structures for polysaccharides like cellulose and chitin. While this compound is a stilbene derivative, a class known to interact with such biomolecules, there is no specific research in the reviewed literature that documents its use as a biological stain for material or cellular research.

An emerging area of research is the use of stilbene-based fluorescent brighteners to enhance the efficacy of microbial insecticides, such as baculoviruses. ekb.egnih.govresearchgate.netnih.gov Studies have shown that certain FBAs can increase the susceptibility of insect larvae to viral infection. nih.govresearchgate.net The proposed mechanisms include the inhibition of the sloughing of virus-infected midgut cells and interference with the formation of the peritrophic matrix, which acts as a barrier to infection. researchgate.net

Research has been conducted on stilbene-based compounds like Fluorescent Brightener 28 and FB 71, demonstrating their ability to improve the insecticidal activities of Bacillus thuringiensis var. kurstaki (Btk) and Lymantria dispar multiple nuclear polyhedrosis virus (LdMNPV). nih.gov Given that this compound is a stilbene derivative, it is plausible that it could exhibit similar properties. However, there are no specific studies that have investigated or confirmed the effect of this compound on the insecticidal activities of microbial agents.

Emerging Research Directions and Future Outlook for Fluorescent Brighteners

Innovations in Sustainable FBA Chemistry and Manufacturing

The chemical industry is increasingly driven by the principles of green chemistry, aiming to develop more environmentally friendly processes. Research in the field of optical brighteners reflects this trend, with a focus on creating sustainable synthesis routes for stilbene-based FBAs. An innovative approach under investigation involves utilizing green chemistry methods to synthesize stilbene (B7821643) derivatives, which could reduce the environmental footprint compared to traditional manufacturing processes. researchgate.net

Key areas of innovation include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated in the synthesis of other fluorescent natural products, minimizes waste and the use of hazardous materials. researchgate.net

Recyclable Catalysts: The use of recyclable, solid catalysts in condensation reactions offers a greener alternative to conventional acid catalysts that are difficult to separate and reuse. researchgate.net

Electrochemical Synthesis: Green protocols using electrochemical methods in aqueous solutions are being explored for synthesizing fluorescent dyes. nih.gov This one-pot synthesis approach avoids toxic chemicals and organic solvents, simplifying purification and reducing energy consumption. nih.gov

These green chemistry principles are applicable to the synthesis of stilbene-based OBAs, promising a more sustainable future for compounds like FBA 47. researchgate.net

Development of Multi-Functional FBAs with Enhanced Properties

The development of FBAs is moving beyond simple whitening to incorporate additional functionalities into a single molecule. For stilbene-triazine structures, which are related to FBA 47, research has focused on creating multi-functional, water-soluble polymeric fluorescent whitening agents (PFWAs). ncsu.edu These advanced agents are designed not only for brightening but also for improving the physical properties of the substrate, such as the surface strength of paper. ncsu.edu

Another area of development is the incorporation of UV-absorbing capabilities. Certain stilbene-triazine compounds have been synthesized to act as both FBAs and UV absorbers, providing enhanced protection for materials like cotton fibers from the degrading effects of ultraviolet radiation. ncsu.edu By modifying the stilbene backbone with various substituents, researchers can fine-tune properties to achieve a high degree of whiteness combined with moderate UV-blocking and good fastness properties. ncsu.edu This trend towards multi-functionality aims to add value and performance beyond the primary brightening effect.

Advanced Characterization of FBA Behavior at Interfaces

Understanding how FBAs interact with substrates at a molecular level is crucial for optimizing their performance. Advanced analytical techniques are being employed to study the adsorption behavior of stilbene-based brighteners on cellulosic fibers like cotton. Kinetic and thermodynamic studies provide deep insights into the dyeing process, which is primarily driven by adsorption. icrc.ac.iricrc.ac.ir

One study on a stilbene derivative FBA (FBA 113) on cotton explored the dyeing kinetics and thermodynamics. icrc.ac.iricrc.ac.ir The research determined that the adsorption process is best described by the Freundlich isotherm model, indicating a multi-layer adsorption on a heterogeneous surface. icrc.ac.iricrc.ac.ir The dyeing kinetics were found to follow a pseudo-second-order model, suggesting that the rate-limiting step is the surface adsorption itself. icrc.ac.ir

Thermodynamic parameters from such studies reveal the nature of the interaction. For FBA 113 on cotton, the negative enthalpy change (ΔH⁰) indicates the exothermic nature of the adsorption, while the negative Gibbs free energy (ΔG⁰) confirms the spontaneity of the process. icrc.ac.ir

Table 1: Adsorption Isotherm and Kinetic Model for FBA 113 on Cotton

Parameter Model Value Implication
Adsorption Isotherm Freundlich R² > 0.98 Multilayer adsorption on a heterogeneous surface. icrc.ac.iricrc.ac.ir
Adsorption Kinetics Pseudo-second-order R² = 0.9874 Adsorption is the rate-determining step. icrc.ac.ir

Table 2: Thermodynamic Parameters for FBA 113 Adsorption on Cotton

Parameter Value Unit Interpretation
Enthalpy (ΔH⁰) -26.58 kJ/mol Exothermic process, favoring lower temperatures. icrc.ac.ir
Entropy (ΔS⁰) 34.19 J/mol·K Increased randomness at the solid-liquid interface. icrc.ac.ir
Gibbs Free Energy (ΔG⁰) Negative kJ/mol Spontaneous adsorption process. icrc.ac.ir

These detailed characterizations of the fiber-dye interface allow for more precise control and optimization of the application process for stilbene-based brighteners. icrc.ac.ir

Predictive Modeling for Environmental Behavior and Performance Optimization

Computational modeling is becoming an indispensable tool for predicting the environmental fate of chemicals and optimizing their performance. For FBAs, models are used to estimate their distribution in various environmental compartments, such as water, soil, and sediment, to assess potential risks. heraproject.com The adsorption of FBAs onto sludge during wastewater treatment is a key removal pathway, and models can help predict this behavior. heraproject.comindustrialchemicals.gov.au

Furthermore, molecular modeling techniques like molecular docking are being used to predict the potential toxicological interactions of optical brighteners. nih.gov By simulating the binding of FBA molecules to biological proteins, researchers can identify potential targets and assess binding affinities, offering a preliminary screen for adverse effects without extensive animal testing. nih.gov For instance, studies have used density functional theory (DFT) to optimize the structures of optical brighteners for virtual screening against databases of human proteins. nih.gov While these studies may not focus on FBA 47 specifically, the methodologies are directly applicable to assessing its environmental and biological interaction profile.

Integration of FBAs into Smart and Responsive Materials

The inherent fluorescence of the stilbene core structure is being leveraged in applications far beyond traditional brightening. Stilbene derivatives are being developed as fluorescent probes for use in smart materials and sensors. mdpi.comresearchgate.net These molecules can be designed to change their fluorescence properties—such as intensity or wavelength—in response to specific environmental stimuli or the presence of a target analyte. researchgate.net

A significant area of research is in the field of biomedicine, where stilbene-based fluorescent probes are being synthesized to target and detect amyloid fibrils, which are associated with diseases like Alzheimer's. nih.govdiva-portal.org The extended conjugated system of these stilbene derivatives allows them to bind to the protein aggregates and emit a strong, detectable fluorescent signal. diva-portal.org Other research has shown that certain stilbene compounds can form thermally responsive excimers, making them useful as temperature sensors or probes. mdpi.com This demonstrates the potential for the fundamental chemistry of compounds like FBA 47 to be adapted for use in advanced, responsive material systems.

Q & A

Basic Research Questions

Q. What are the fundamental photophysical properties of Fluorescent Brightener 47, and how are they experimentally characterized?

  • Methodological Answer : Key properties include quantum yield, extinction coefficient, Stokes shift, and solvent-dependent fluorescence intensity. Characterize these using UV-Vis absorption spectroscopy and fluorescence emission spectroscopy. For lifetime measurements, employ time-resolved fluorescence spectroscopy coupled with Stern-Volmer analysis to assess quenching dynamics . Solubility in methanol or chloroform should be verified via NMR (as per purity standards ≥99%) .

Q. What are the standard synthesis protocols for this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis involves coupling diethylamine with 4-methylcoumarin derivatives under controlled pH and temperature. Optimize yield by varying reaction time and catalyst concentration (e.g., sulfuric acid). Purity is confirmed via 1H-NMR and HPLC, with ≥99% titrated purity achievable through recrystallization in ethanol .

Q. How does this compound interact with cellulose in papermaking applications, and what experimental methods validate its efficacy?

  • Methodological Answer : Use fluorescence microscopy to visualize binding to cellulose fibers. Quantify whitening efficacy via reflectance spectroscopy (CIE whiteness index) under UV light. Assess compatibility with papermaking additives (e.g., polyvinyl alcohol) through competitive binding assays and pH stability tests (pH 6–11) .

Advanced Research Questions

Q. How can fluorescence quenching experiments elucidate environmental effects on this compound’s photostability?

  • Methodological Answer : Design quenching studies using iodide (KI) or chromium sulfate (CrSO₄) in aqueous/glycerol mixtures. Measure fluorescence lifetime changes via time-correlated single-photon counting (TCSPC). Construct Stern-Volmer plots to distinguish static vs. dynamic quenching and evaluate diffusion-limited behavior under varying viscosities .

Q. What strategies resolve discrepancies between observed fluorescence intensities and theoretical predictions for this compound?

  • Methodological Answer : Reconcile data by cross-validating instrument calibration (e.g., using reference fluorophores like fluorescein). Account for inner-filter effects at high concentrations and solvent polarity impacts on quantum yield. Use multivariate regression to model intensity vs. environmental variables (e.g., temperature, pH) .

Q. How does the molecular structure of this compound influence its binding kinetics to synthetic polymers versus natural substrates?

  • Methodological Answer : Employ molecular docking simulations to predict binding sites on cellulose or polyamide. Validate experimentally via isothermal titration calorimetry (ITC) and fluorescence anisotropy. Compare results with structurally similar brighteners (e.g., Fluorescent Brightener 52) to isolate substituent effects (diethylamino vs. methyl groups) .

Q. What advanced imaging techniques optimize the use of this compound in live-cell studies without cytotoxicity?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) in mammalian cells. For imaging, use confocal microscopy with low excitation power to minimize photobleaching. Pair with Förster resonance energy transfer (FRET) compatible probes, ensuring emission spectra (λem ~460 nm) align with filter sets .

Methodological Frameworks for Rigorous Inquiry

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps in fluorescence chemistry .
  • Data Analysis : Use graphical tools (e.g., Stern-Volmer plots) and mathematical modeling (e.g., pseudo-first-order kinetics for quenching) to derive quantitative insights .
  • Validation : Cross-reference findings with synthetic analogs (e.g., Coumarin 1) and leverage databases like CAS Registry (91-44-1) for structural verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.